N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide
Description
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C13H17N3O/c1-2-5-13(17)14-9-8-12-15-10-6-3-4-7-11(10)16-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
JYKZPMXXRNLVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclization of o-Phenylenediamine with Glycolic Acid
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Reaction Conditions :
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Conversion to Ethylamine :
Route 2: Condensation with Aldehyde Bisulfite Adducts
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o-Phenylenediamine reacts with aldehyde bisulfite adducts (e.g., glyoxal bisulfite) in DMF at 100–120°C.
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Directly forms 2-(1H-benzimidazol-2-yl)ethanamine without intermediate oxidation steps.
Amidation of 2-(1H-Benzimidazol-2-yl)ethanamine
The ethylamine intermediate is acylated with butanoyl chloride or activated butanoic acid derivatives.
Method A: Acyl Chloride Reaction
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Procedure :
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Workup :
Method B: Carbodiimide-Mediated Coupling
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Reagents :
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Conditions :
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Reaction in DMF at 0°C to room temperature for 12–24 hours.
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One-Pot Synthesis Strategies
To streamline production, integrated methods combine benzimidazole formation and amidation:
Approach 1: Sequential Reactions in DMF
Approach 2: Microwave-Assisted Synthesis
Industrial-Scale Production Considerations
For large-scale synthesis, cost and efficiency are prioritized:
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Acyl Chloride | Rapid, simple | Requires anhydrous conditions | 65–75% |
| Carbodiimide Coupling | High purity | Costly reagents | 70–80% |
| One-Pot Synthesis | Reduced steps | Lower yields | 50–60% |
| Microwave-Assisted | Fast | Specialized equipment | 50–55% |
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Benzimidazole derivatives exhibit significant structural diversity, particularly in substituents on the N1 position of the benzimidazole ring, linker groups, and amide/ester functionalities. Below is a comparative analysis of key analogs:
Key Insights from Research Findings
Alkyl substituents (e.g., propyl, butyl) on N1 () may enhance metabolic stability but reduce solubility.
Linker and Amide Modifications :
- Compounds with longer linkers (e.g., ethyl vs. methyl) or bulkier amides (e.g., oxazole-carboxamide in ) exhibit distinct binding interactions. For instance, Vamifeport’s extended structure enables ferroportin inhibition via competitive hepcidin displacement .
Biological Activity: Antimicrobial Activity: Compounds with dual benzimidazole groups (e.g., ) show promise against bacterial strains, likely due to intercalation with DNA or enzyme inhibition. Anticancer Potential: Analogues like W1 () demonstrate anticancer activity, attributed to thioacetamido and dinitrophenyl groups enhancing electrophilic reactivity.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.38 g/mol. The compound features a butanamide moiety linked to a 1H-benzimidazole structure through an ethyl chain, which contributes to its unique chemical properties and potential biological activities.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is believed that the compound binds to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell division, which is crucial for its anticancer effects. The benzimidazole core enhances the compound's ability to interact with lipid membranes, potentially increasing its bioavailability and efficacy.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15.62 | Norfloxacin | 2 |
| Escherichia coli | 31.25 | Ciprofloxacin | 4 |
Antiviral Activity
Research indicates that this compound may possess antiviral properties. Its structural similarity to naturally occurring antiviral agents suggests that it could interfere with viral replication processes . Although specific viral targets have not been conclusively identified, preliminary studies indicate potential effectiveness against common viral pathogens.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of benzimidazole derivatives highlighted that this compound demonstrated superior bactericidal effects against Listeria monocytogenes, with an MBC (minimum bactericidal concentration) value significantly lower than many existing antibiotics .
- Anticancer Research : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against various cancers .
Q & A
Q. What are the common synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide?
The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example:
- Step 1 : Functionalization of the benzimidazole core via alkylation or acylation. describes similar compounds synthesized by reacting benzimidazole derivatives with acyl chlorides under reflux.
- Step 2 : Introduction of the butanamide chain via nucleophilic substitution or coupling reactions. and highlight reflux conditions (100°C, 4 hours) with amines or aniline derivatives to form amide bonds.
- Purification : Recrystallization using methanol or ice-cold water is standard (e.g., ).
Q. How is the molecular structure of this compound characterized?
- X-ray crystallography using SHELX software ( ) is critical for resolving bond angles and hydrogen-bonding patterns. For example, used SHELXL for refining a benzimidazole derivative’s structure (R factor = 0.044).
- Spectroscopy : NMR (1H/13C) and mass spectrometry confirm functional groups and molecular weight. and provide examples of structural validation via spectroscopic methods.
Q. What biological activities are associated with benzimidazole-based butanamide derivatives?
Benzimidazole derivatives exhibit anti-inflammatory ( ), antimicrobial (), and potential anticancer properties (). Activity is often linked to the benzimidazole core’s ability to interact with biological targets (e.g., tubulin inhibition in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Software Tools : SHELXL ( ) allows robust refinement of high-resolution or twinned data. For example, adjusting weighting schemes or using restraints for disordered regions can resolve discrepancies.
- Validation Metrics : Cross-checking with Hirshfeld surface analysis (as in ) or comparing hydrogen-bonding patterns via graph set analysis ( ) ensures consistency.
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Derivatization : Introducing polar groups (e.g., sulfonyl or hydroxy groups) on the butanamide chain ( ) improves aqueous solubility.
- Co-solvents : Use DMSO or PEG-based solvents, as described in and for recrystallization.
Q. How do reaction conditions influence the yield of this compound?
- Temperature : Heating under reflux (100°C, 4–6 hours) is optimal for amide bond formation ().
- Catalysts : Palladium or copper catalysts (not explicitly mentioned in evidence but inferred from analogous reactions in and ) can accelerate coupling steps.
- Monitoring : TLC or HPLC ( ) ensures reaction completion before quenching.
Q. What pharmacological mechanisms are hypothesized for this compound?
- Target Engagement : The benzimidazole moiety may interact with enzymes like α-glucosidase ( ) or tubulin (). Molecular docking studies (e.g., ’s ligand-receptor interactions) can validate hypotheses.
- Metabolic Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ) may resist cytochrome P450 degradation.
Q. How can hydrogen-bonding networks be analyzed to predict crystal packing?
- Graph Set Analysis : Apply Etter’s rules ( ) to classify hydrogen bonds (e.g., D, R, or C motifs). For example, N–H···O bonds in benzimidazoles often form chains (C(4) motifs).
- Computational Tools : Software like Mercury (CCDC) or CrystalExplorer ( ) visualizes packing patterns and interaction energies.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
